molecular formula C18H13N3O2S B2906071 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide CAS No. 2034467-60-0

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide

Cat. No.: B2906071
CAS No.: 2034467-60-0
M. Wt: 335.38
InChI Key: CDKARLNNVOXCFS-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide is a complex organic compound belonging to the class of oxazolo[5,4-b]pyridines. This compound features a thiophene ring attached to a carboxamide group, which is further connected to a phenyl-substituted oxazolo[5,4-b]pyridine moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom, followed by its replacement with an oxygen atom to form the oxazolo[5,4-b]pyridine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reagent concentrations to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the thiophene ring.

  • Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carboxamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using various amines or other nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide has been studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and luminescent materials. Its unique properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism by which N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar heterocyclic structure but differ in the presence of a sulfur atom instead of oxygen in the ring.

  • Oxazolo[5,4-b]pyridine derivatives: These compounds have a similar core structure but may have different substituents on the phenyl ring or the oxazolo[5,4-b]pyridine moiety.

Uniqueness: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-14(20-16(22)13-7-8-24-10-13)9-15-18(19-11)23-17(21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKARLNNVOXCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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